An In-depth Technical Guide to the Chemical Properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
An In-depth Technical Guide to the Chemical Properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 162333-57-3). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, general experimental protocols for their determination, and a discussion of its potential, though currently unelucidated, biological significance. A workflow for the preliminary biological evaluation of this and similar novel chemical entities is also presented.
Introduction
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a primary amine featuring a tetrahydrofuran (THF) moiety linked to a propanamine backbone via an ether linkage. The presence of the primary amine group, a common feature in many biologically active compounds, and the polar cyclic ether (THF) suggest its potential as a scaffold in medicinal chemistry. The THF ring is a structural motif found in a number of natural products and pharmaceuticals, contributing to desirable pharmacokinetic properties. This guide aims to consolidate the available data on this compound to facilitate further research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine are summarized in the tables below. These data are essential for its handling, characterization, and application in synthetic and analytical procedures.
Table 1: General and Structural Information
| Property | Value |
| IUPAC Name | 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine |
| CAS Number | 162333-57-3 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Canonical SMILES | C1CCOC1COCCCN |
| InChI Key | InChI=1S/C8H17NO2/c9-4-1-5-11-6-8-3-2-7-10-8/h8H,1-7,9H2 |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | 258.9 °C at 760 mmHg |
| Density | 0.993 g/cm³ |
| Flash Point | 119.2 °C |
| Refractive Index | 1.46 |
| pKa (predicted) | ~9.5-10.0 (for the primary amine) |
| Solubility | Soluble in water and common organic solvents (e.g., methanol, ethanol, DMSO) (predicted) |
Chemical Reactivity
As a primary amine, 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is expected to exhibit reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties.
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N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides and acylating agents to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in modifying the compound's structure for structure-activity relationship (SAR) studies.
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Schiff Base Formation: Reaction with aldehydes and ketones will yield corresponding imines (Schiff bases), which can be further reduced to secondary amines.
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Salt Formation: Due to its basicity, it will react with acids to form ammonium salts, which may have increased water solubility.
The ether linkage and the tetrahydrofuran ring are generally stable under standard organic synthesis conditions but can be cleaved under harsh acidic conditions.
Experimental Protocols (General)
While specific, validated experimental protocols for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine are not widely published, the following general methodologies can be applied for its synthesis and the determination of its key properties.
General Synthesis Protocol: Reductive Amination
A plausible synthetic route to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine involves the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal.
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Reaction Setup: To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propanal (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol; 1.5-2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride; 1.2-1.5 equivalents) portion-wise.
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Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Determination of Boiling Point
The boiling point can be determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. For small quantities, a micro-boiling point apparatus can be used.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would confirm the presence of the tetrahydrofuran ring, the propyl chain, and the primary amine.
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Infrared (IR) Spectroscopy: The IR spectrum, acquired using a thin film on a salt plate or as a neat liquid, should show characteristic N-H stretching vibrations for a primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching, and a prominent C-O stretching band for the ether linkage.
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Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS, GC-MS) should be performed to confirm the molecular weight of the compound.
Biological Activity and Signaling Pathways
To date, there is no publicly available data on the specific biological activity or the mechanism of action of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The tetrahydrofuran moiety is present in various biologically active natural products and synthetic drugs, where it often serves to improve solubility and cell permeability.
Given the lack of specific data, a general workflow for the initial biological screening of a novel chemical entity such as this is proposed below. This workflow outlines a logical progression from broad in vitro screening to more focused in vivo studies.
Caption: A logical workflow for the initial biological screening of a novel chemical entity.
Conclusion
3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a chemical entity with potential applications in medicinal chemistry and materials science due to its combination of a primary amine and a tetrahydrofuran ring. This guide has summarized its known physicochemical properties and provided general experimental protocols for its synthesis and characterization. While its biological activity remains to be elucidated, the structural motifs present suggest that it may be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications.
